molecular formula C6H8O2 B088890 2-(Methoxymethyl)furan CAS No. 13679-46-4

2-(Methoxymethyl)furan

Cat. No. B088890
CAS RN: 13679-46-4
M. Wt: 112.13 g/mol
InChI Key: GANSPRKOWQQXPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block demonstrates the versatility of furan derivatives in polymer science. Candida antarctica Lipase B was employed for the polymerization with various diacid ethyl esters, yielding novel biobased furan polyesters with significant molecular weights. This illustrates the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).

Molecular Structure Analysis

The thermochemical properties of methoxyfurans, including 2-methoxyfuran, have been studied using computational chemistry, revealing insights into their stability, reaction paths, and chemical kinetics. These properties are crucial for understanding the behavior of 2-(Methoxymethyl)furan in various chemical environments, highlighting its potential in biofuel applications (Hudzik & Bozzelli, 2010).

Chemical Reactions and Properties

Reactions of chromium carbene complexes with acetylenes, resulting in the formation of furan and phenol products, shed light on the chemical reactivity of furan derivatives. The study on the reaction mechanism provides a foundation for understanding the complex chemical behavior of 2-(Methoxymethyl)furan in synthetic chemistry (Mccallum et al., 1988).

Physical Properties Analysis

The physical properties of furan-based polyesters, including those derived from 2,5-bis(hydroxymethyl)furan, highlight the influence of methylene units in dicarboxylic segments on material characteristics. Such analysis is vital for tailoring the properties of materials for specific applications, further emphasizing the role of 2-(Methoxymethyl)furan derivatives in material science (Jiang et al., 2014).

Chemical Properties Analysis

The exploration of the catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfural by recombinant Saccharomyces cerevisiae highlights the biocatalytic potential of furan derivatives. The study demonstrates a high selectivity and yield in the synthesis process, opening new avenues for the sustainable production of furan-based chemicals (Xia, Zong, & Li, 2020).

Scientific Research Applications

  • Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a related compound, has been used for enzymatically polymerizing biobased furan polyesters. This process involves a three-stage method and results in novel biobased furan polyesters with desirable physical properties (Jiang et al., 2014).

  • Organometallic Reactions : The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, which produces furan and phenol, demonstrates the role of furan derivatives in constructing new aromatic nuclei (Mccallum et al., 1988).

  • Conversion to Levulinate Esters : A method for converting biomass-derived furan to methyl levulinate, a platform molecule, via acid-catalysis, has been developed. This process involves transforming furan into 2-methoxymethyl-furan and then converting it to methyl levulinate (Zhang et al., 2019).

  • Antioxidant Activity in Plant Foods : 5-(Methoxymethyl)furan-2-carbaldehyde, a derivative, is formed during the extraction of phenolics in plants. It exhibits antioxidant activity and is important in understanding the phenolic content and antioxidant activities of plant foods (Chen et al., 2014).

  • Polymer, Fuel, and Chemical Production : 5-Hydroxymethylfurfural (HMF) and its derivatives, like 2,5-bis(methoxymethyl)furan, are important for the production of polymers, fuels, and chemicals from plant biomass. They offer a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev et al., 2017).

  • Cancer Research : Certain 3-arylaminobenzofuran derivatives, including ones with 2-methoxy/ethoxycarbonyl groups, have shown significant antiproliferative activity against cancer cells and potential for cancer treatment (Romagnoli et al., 2015).

  • Enzyme-Catalyzed Oxidations : Enzymes can catalyze the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a compound important for the production of biobased polymers. This demonstrates the potential of enzymatic processes in sustainable chemistry (Dijkman et al., 2014).

Safety And Hazards

2-(Methoxymethyl)furan is a highly flammable liquid and vapor. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled .

properties

IUPAC Name

2-(methoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANSPRKOWQQXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065581
Record name Furan, 2-(methoxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to yellow liquid; Airy, roasted coffee aroma
Record name Furfuryl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

134.00 to 135.00 °C. @ 760.00 mm Hg
Record name 2-(Methoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in ether, Soluble (in ethanol)
Record name Furfuryl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.013-1.019
Record name Furfuryl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1511/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Methoxymethyl)furan

CAS RN

13679-46-4
Record name 2-(Methoxymethyl)furan
Source CAS Common Chemistry
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Record name Furfuryl methyl ether
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Record name 2-(Methoxymethyl)furan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35554
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Record name Furan, 2-(methoxymethyl)-
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Record name Furan, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FURFURYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Record name 2-(Methoxymethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
A Becalski, T Halldorson, S Hayward… - Journal of Food …, 2016 - Elsevier
Forty samples of commercially brewed coffee samples from 3 national chains and 48 samples of non-brewed coffee samples were collected from retail outlets located in a single …
Number of citations: 46 www.sciencedirect.com
Z Zhang, X Hu, S Zhang, Q Liu, S Hu, J Xiang, Y Wang… - Fuel, 2019 - Elsevier
… the electrophile to transform furan into 2-methoxymethyl-furan (the ether of furfuryl alcohol). The following step of acid catalysis converted 2-methoxymethyl-furan to methyl levulinate. No …
Number of citations: 27 www.sciencedirect.com
M Chaichi, V Ghasemzadeh-Mohammadi… - Food Additives & …, 2015 - Taylor & Francis
… In this study, the levels of furan, 2-methylfuran, 2,5-dimethylfuran, vinyl furan, 2-methoxymethyl-furan and furfural in different coffee products were evaluated. Simultaneous …
Number of citations: 37 www.tandfonline.com
M Chaichi, A Mohammadi, M Hashemi - Microchemical Journal, 2013 - Elsevier
… The following ions were used for quantification: m/z 68 for furan, m/z 82 for 2-methylfuran, m/z 94 for vinyl furan, m/z 56 for d4-furan, m/z 81 for 2-methoxymethyl-furan, m/z 96 for 2,5-…
Number of citations: 44 www.sciencedirect.com
ST Chin, GT Eyres, PJ Marriott - Journal of Chromatography A, 2011 - Elsevier
Volatile constituents in wine and brewed coffee were analyzed using a combined system incorporating both GC-olfactometry (GC-O) and comprehensive two-dimensional GC-flame …
Number of citations: 121 www.sciencedirect.com
Y He, A Buch, C Szopa, A Williams, C Freissinet… - Journal of Analytical and …, 2022 - Elsevier
… This compound was identified as 2-methoxymethyl-furan or furfuryl methyl ether and is the methylated product of ribose from the nucleoside molecule. In addition to thermal degradation …
Number of citations: 3 www.sciencedirect.com
SR Pratap, M Shyamsundar… - Journal of Porous …, 2018 - Springer
Mixed metal oxide based solid acids like ZrO 2 –Al 2 O 3 (ZA) with Al 2 O 3 different loadings (2, 4, 6, 8 and 10 mol%) were prepared by wet impregnation method and characterized by …
Number of citations: 6 link.springer.com
C Petisca, T Pérez-Palacios, A Farah, O Pinho… - Food and Bioproducts …, 2013 - Elsevier
The profile of major classes of furanic compounds, as well as other volatile compounds, was evaluated by headspace solid-phase microextraction GC/MS in Arabica ground coffee …
Number of citations: 120 www.sciencedirect.com
C Dadalı, Y Elmacı - Turkish Journal of Agriculture-Food Science …, 2021 - academia.edu
Water is the second important ingredient in coffee preparation after coffee type and affects the coffee quality. In this study, it was aimed to investigate the effects of four different water …
Number of citations: 4 www.academia.edu
M Shimoda, T Shibamoto - Journal of Agricultural and Food …, 1990 - ACS Publications
RESULTS AND DISCUSSION A typical gas chromatogram of the headspace from brewed coffee is shown in Figure 2. The mixture of chemicals from a headspace is generally different …
Number of citations: 129 pubs.acs.org

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